3-butyl-2-(2-fluorophenyl)-2,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
3-Butyl-2-(2-fluorophenyl)-2,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound characterized by its unique structure, which includes a butyl group, a fluorophenyl group, and an indazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-2-(2-fluorophenyl)-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, starting with the construction of the indazolone core. One common approach is the cyclization of an appropriate precursor containing the fluorophenyl group and the butyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to enhance reaction rates and yields. Additionally, the use of catalysts, such as transition metal complexes, can improve the selectivity and efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Substitution reactions can lead to the formation of different substituted indazolones, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-butyl-2-(2-fluorophenyl)-2,5,6,7-tetrahydro-4H-indazol-4-one has shown potential as a bioactive molecule
Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3-butyl-2-(2-fluorophenyl)-2,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Indazole derivatives: These compounds share the indazolone core but may have different substituents.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups but lacking the indazolone structure.
Butyl derivatives: Compounds with butyl groups attached to different core structures.
Uniqueness: 3-Butyl-2-(2-fluorophenyl)-2,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its combination of the butyl group, fluorophenyl group, and indazolone core. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-butyl-2-(2-fluorophenyl)-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-2-3-9-15-17-13(8-6-11-16(17)21)19-20(15)14-10-5-4-7-12(14)18/h4-5,7,10H,2-3,6,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOLBTLKGQBVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C(=NN1C3=CC=CC=C3F)CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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